![molecular formula C22H19ClFN5O2 B2888194 7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline CAS No. 931312-10-6](/img/structure/B2888194.png)
7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline is a useful research compound. Its molecular formula is C22H19ClFN5O2 and its molecular weight is 439.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Triazoloquinazolines have been synthesized and evaluated for their potential anticancer activity. One study describes the synthesis of new urea derivatives from triazoloquinazoline and their screening against human neuroblastoma and colon carcinoma cell lines, highlighting significant to moderate cytotoxicity for some compounds (Reddy et al., 2015). Another research effort focused on the cytotoxic and DNA damage detection properties of a triazoloquinazoline derivative on human cancer cell lines, demonstrating potential as an anticancer agent (Ovádeková et al., 2005).
Antimicrobial and Antibacterial Activity
The synthesis and evaluation of triazoloquinazoline derivatives for antibacterial and antifungal activities reveal that certain compounds possess potent activities against a range of pathogenic strains. For instance, derivatives have shown significant antibacterial and antifungal properties, with some compounds displaying higher potency than standard drugs (Panwar & Singh, 2011). Additionally, novel fluoroquinolones with a triazoloquinazoline scaffold have demonstrated excellent antibacterial activities against respiratory pathogens, highlighting their potential for treating infections (Odagiri et al., 2013).
Antitumor and Antidiabetic Applications
Research on spirothiazolidines analogs related to triazoloquinazoline structures has uncovered compounds with significant anticancer activities against human breast carcinoma and liver carcinoma cell lines. Some of these compounds also showed high therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors, suggesting potential antidiabetic applications (Flefel et al., 2019).
Synthesis and Evaluation for Various Biological Activities
The synthesis and biological evaluation of triazoloquinazoline derivatives have been extensive, exploring their potential as antimicrobial, nematicidal, and anticancer agents. These studies underscore the versatility of triazoloquinazoline scaffolds in medicinal chemistry, providing a foundation for future drug discovery and development efforts (Reddy, Kumar, & Sunitha, 2016).
Properties
IUPAC Name |
8-[7-chloro-3-(3-fluorophenyl)triazolo[1,5-a]quinazolin-5-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClFN5O2/c23-15-4-5-18-17(13-15)20(28-8-6-22(7-9-28)30-10-11-31-22)25-21-19(26-27-29(18)21)14-2-1-3-16(24)12-14/h1-5,12-13H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRVZDWPMVMZADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC4=C(N=NN4C5=C3C=C(C=C5)Cl)C6=CC(=CC=C6)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClFN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
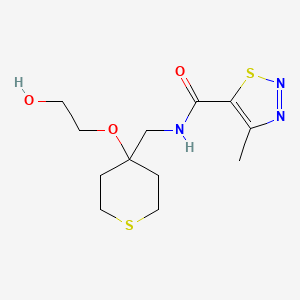
![N-(5-fluoro-2-methylphenyl)-2-{3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}propanamide](/img/structure/B2888112.png)
![(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2888114.png)
![N-[2-(2-methoxyphenyl)ethyl]-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2888116.png)
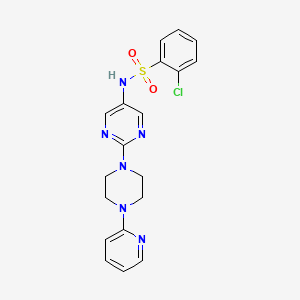
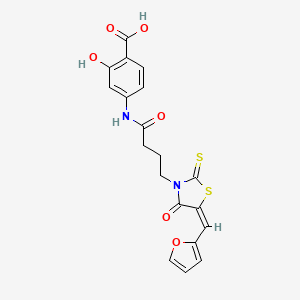

![(3Ar,8aR)-1,2,3,3a,5,6,7,7a,8,8a-decahydropyrrolo[3,4-b]pyrrolizine;dihydrochloride](/img/structure/B2888126.png)
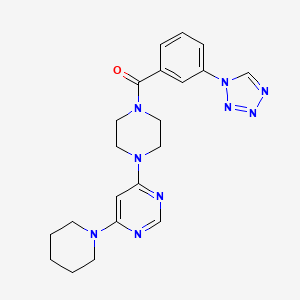
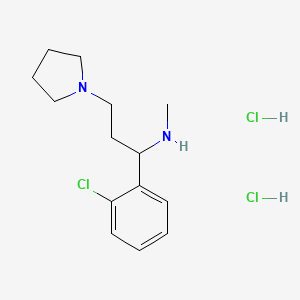
![2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2888130.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2888132.png)

